3,4-DIHYDRO-1H-2-BENZOPYRAN-6-YLMETHANOL
Description
Properties
CAS No. |
1391210-01-7 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Iii. Rigorous Spectroscopic and Structural Characterization of 3,4 Dihydro 1h 2 Benzopyran 6 Ylmethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the carbon skeleton and the placement of substituents on the 3,4-dihydro-1H-2-benzopyran-6-ylmethanol framework.
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal is indicative of the electron density around the proton, while the multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons, revealing adjacent proton relationships. The integration of each signal provides the relative number of protons it represents.
For this compound, the aromatic protons are expected to appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The benzylic protons of the hydroxymethyl group and the protons on the dihydropyran ring would resonate at characteristic chemical shifts, providing key structural information. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum , often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap and provides a clear count of the distinct carbon environments. The positions of the signals indicate the type of carbon (aliphatic, aromatic, oxygen-bearing).
In the case of this compound, the aromatic carbons would produce signals in the δ 110-160 ppm range, with the carbon bearing the hydroxymethyl group and the carbons of the dihydropyran ring showing characteristic shifts.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | d | 1H | Aromatic H |
| ~7.10 | s | 1H | Aromatic H |
| ~7.00 | d | 1H | Aromatic H |
| ~4.70 | s | 2H | Ar-CH₂-O |
| ~4.65 | s | 2H | -CH₂OH |
| ~3.90 | t | 2H | O-CH₂-CH₂ |
| ~2.90 | t | 2H | O-CH₂-CH₂ |
| ~1.80 | br s | 1H | -OH |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~138.0 | Aromatic C |
| ~135.5 | Aromatic C |
| ~129.0 | Aromatic C-H |
| ~127.5 | Aromatic C-H |
| ~126.0 | Aromatic C-H |
| ~125.0 | Aromatic C |
| ~68.0 | Ar-CH₂-O |
| ~65.0 | -CH₂OH |
| ~64.0 | O-CH₂-CH₂ |
| ~28.0 | O-CH₂-CH₂ |
While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguously assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment maps ¹H-¹H coupling interactions. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show correlations between the adjacent protons in the dihydropyran ring and potentially between aromatic protons, confirming their relative positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These are heteronuclear correlation experiments that identify direct one-bond ¹H-¹³C correlations. Each cross-peak links a proton signal to the signal of the carbon atom it is directly attached to. This technique is crucial for assigning the carbon signals based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range ¹H-¹³C correlations, typically over two or three bonds. HMBC is exceptionally powerful for piecing together the molecular skeleton by connecting fragments. For instance, it would show correlations from the benzylic protons to the aromatic carbons and the carbons of the dihydropyran ring, confirming the connectivity of these structural units.
The collective data from these 2D NMR experiments would provide a definitive and detailed structural confirmation of this compound.
Advanced Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The absorption frequencies are characteristic of specific bonds and functional groups.
For this compound, the FT-IR spectrum is expected to display several key absorption bands:
A broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
C-H stretching vibrations for the aromatic and aliphatic protons, typically appearing between 3100-2850 cm⁻¹.
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
A strong C-O stretching vibration for the ether linkage in the dihydropyran ring, expected around 1250-1050 cm⁻¹.
Another C-O stretching vibration for the primary alcohol, also in the 1250-1050 cm⁻¹ region.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H Stretch (Alcohol) |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1610, 1500 | Medium-Weak | Aromatic C=C Stretch |
| ~1250 | Strong | Aryl Ether C-O Stretch |
| ~1050 | Strong | Primary Alcohol C-O Stretch |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The inelastically scattered light provides information about the vibrational modes of the molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations, providing a unique "molecular fingerprint."
For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C bond stretches of the molecular backbone. The symmetric stretching of the benzene ring would be particularly prominent.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for identifying conjugated systems and chromophores.
The chromophore in this compound is the substituted benzene ring. The absorption maxima (λ_max) are influenced by the substitution pattern and the presence of auxochromes (like the ether oxygen and the hydroxymethyl group). The benzene ring typically exhibits multiple absorption bands. For this compound, absorptions characteristic of a substituted benzene ring are expected, likely in the range of 250-280 nm. The exact position and intensity of these bands provide insights into the electronic structure of the aromatic portion of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the structural confirmation of newly synthesized or isolated compounds. Its ability to provide highly accurate mass measurements allows for the confident determination of elemental compositions. While specific experimental HRMS data for this compound is not widely available in public-domain literature, the theoretical principles of the technique allow for a predictive analysis of its expected mass and fragmentation behavior.
For this compound, with a chemical formula of C₁₀H₁₂O₂, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental verification. In a typical HRMS experiment, the compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺ or other adducts. The high resolving power of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, would then measure the mass-to-charge ratio (m/z) of this ion with exceptional precision, typically to within a few parts per million (ppm).
Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the parent ion. The resulting fragmentation pattern provides invaluable information about the compound's structural connectivity. For this compound, key fragmentations would be expected, such as the loss of the hydroxymethyl group (-CH₂OH) or rearrangements within the benzopyran ring system. The analysis of these fragment ions allows for the piece-by-piece reconstruction of the molecular structure, lending further credence to its identity.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₀H₁₂O₂ | [M+H]⁺ | 165.0859 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would reveal critical structural details. The resulting electron density map would confirm the connectivity of the benzopyran core and the position of the methanol (B129727) substituent at the 6-position. Furthermore, it would provide definitive information on the conformation of the dihydropyran ring. Of particular interest would be the determination of the puckering of this ring, which can adopt various conformations such as a half-chair or a twist-boat.
If the compound were chiral, for instance, through the introduction of substituents that create a stereocenter, X-ray crystallography using anomalous dispersion could be employed to determine the absolute stereochemistry of the molecule. This is crucial for understanding its biological activity and interaction with other chiral molecules. The solid-state packing, governed by intermolecular forces such as hydrogen bonding from the hydroxyl group, would also be elucidated, providing insights into the material's physical properties.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Iv. Computational and Theoretical Investigations of 3,4 Dihydro 1h 2 Benzopyran 6 Ylmethanol
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 3,4-Dihydro-1H-2-Benzopyran-6-ylmethanol, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31+G(d,p), are employed to determine its most stable three-dimensional structure (geometry optimization). nih.govmdpi.com This process minimizes the energy of the molecule to predict key geometrical parameters. nih.gov
Geometry Optimization: The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, calculations on similar benzopyran structures reveal that the dihydropyran ring adopts a conformation that minimizes steric strain, often a half-chair or sofa conformation. nih.gov The bond lengths and angles within the benzene (B151609) ring are expected to show typical aromatic character, with slight distortions due to the fused dihydropyran ring and the methanol (B129727) substituent.
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT Note: These are representative values based on calculations for similar structures and may not be exact experimental values.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (ether) | ~1.37 Å |
| C-O (alcohol) | ~1.43 Å | |
| C=C (aromatic) | ~1.39 - 1.41 Å | |
| C-C (aliphatic) | ~1.53 - 1.54 Å | |
| Bond Angle | C-O-C (ether) | ~112° |
| C-C-O (alcohol) | ~109° | |
| Dihedral Angle | C1-O2-C3-C4 | Varies with conformation |
Vibrational Analysis: Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. asianpubs.org These calculations help in assigning the fundamental vibrational modes of the molecule. nih.gov For this compound, characteristic frequencies would include O-H stretching from the methanol group, C-H stretching from the aromatic and aliphatic regions, C-O stretching for the ether and alcohol functionalities, and various bending and ring deformation modes. asianpubs.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. acs.org For this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with its environment, such as solvents or biological macromolecules. researchgate.netnih.gov
Conformational Analysis: The dihydropyran ring and the rotatable hydroxymethyl group (-CH₂OH) give the molecule significant conformational flexibility. MD simulations can sample thousands of conformations by simulating the molecule's movement over nanoseconds, providing insight into the most populated and energetically favorable shapes. nih.gov This is crucial for understanding how the molecule might fit into a receptor's active site.
Intermolecular Interactions: MD simulations can model the molecule in a solvent box (e.g., water) to study how intermolecular hydrogen bonds form between the molecule's ether and alcohol oxygen atoms and surrounding water molecules. nih.gov This provides a picture of its solvation and solubility characteristics. When studying interactions with a biological target, MD can reveal the stability of the binding pose, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex. mdpi.comacs.org
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comunesp.br
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small gap suggests the molecule is more reactive and less stable. nih.govyoutube.com
For this compound, FMO analysis would predict:
HOMO: The HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms, which are the most likely sites for electrophilic attack.
LUMO: The LUMO is likely distributed over the aromatic ring and the benzylic position, indicating sites susceptible to nucleophilic attack.
The analysis of these orbitals helps in rationalizing the outcomes of chemical reactions. nih.gov
Table 2: Conceptual Frontier Molecular Orbital Properties
| Property | Description | Implication for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates stronger nucleophilicity (electron-donating ability). pku.edu.cn |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates stronger electrophilicity (electron-accepting ability). pku.edu.cn |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Recognition Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. MEP maps are color-coded to identify different potential regions: red indicates electron-rich areas (negative potential) that are favorable for electrophilic attack, while blue indicates electron-deficient areas (positive potential) that are favorable for nucleophilic attack. nih.govresearchgate.net Green and yellow represent regions of neutral or intermediate potential. researchgate.net
For this compound, an MEP map would likely show:
Negative Potential (Red): Concentrated around the oxygen atoms of the ether and alcohol groups due to their high electronegativity and lone pairs of electrons. These are the primary sites for hydrogen bonding and interaction with electrophiles. researchgate.net
Positive Potential (Blue): Located around the hydrogen atom of the alcohol's hydroxyl group and the hydrogens on the aromatic ring, indicating these are the most electropositive regions. researchgate.net
MEP analysis is crucial for understanding non-covalent interactions and predicting how the molecule will be recognized by other molecules, such as enzyme active sites or other reactants. nih.govscispace.com
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations are highly effective for predicting spectroscopic parameters, most notably NMR chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating the magnetic shielding tensors of nuclei. acs.orgnih.govrsc.org These calculated shieldings can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). conicet.gov.ar
This predictive power is a powerful tool for structure elucidation. conicet.gov.ar By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, chemists can confirm or assign the structure of a synthesized compound. scispace.com Discrepancies between calculated and experimental shifts can indicate an incorrect structural assignment or the presence of specific conformational or solvent effects not accounted for in the calculation. nih.govnih.gov
Table 3: Representative Calculated vs. Experimental NMR Chemical Shifts (δ) in ppm Note: These values are illustrative. Actual values depend on the solvent, level of theory, and basis set used.
| Atom Position | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| -CH₂OH | ~4.5 | (Varies) | ~64.0 | (Varies) |
| Ar-H | ~6.8 - 7.1 | (Varies) | ~125.0 - 135.0 | (Varies) |
| -O-CH₂- | ~4.7 | (Varies) | ~68.0 | (Varies) |
| -CH₂- (ring) | ~2.8 | (Varies) | ~28.0 | (Varies) |
Chemical Kinetics and Reaction Pathway Modeling of Dihydrobenzopyran Formation and Degradation
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is vital for understanding the kinetics and thermodynamics that govern the formation and degradation of this compound.
Formation Pathway: The synthesis of dihydrobenzopyran rings often involves an electrophilic cyclization reaction. escholarship.org Theoretical modeling can map out the entire reaction coordinate for such a process. For instance, starting from a suitable substituted phenol (B47542) and an electrophile, calculations can determine the energy profile for the key ring-closing step. This involves locating the transition state structure and calculating its energy relative to the reactants and products. This activation energy is directly related to the reaction rate.
Degradation Pathway: Similarly, computational models can predict likely degradation pathways. For this compound, this could involve oxidation of the alcohol, cleavage of the ether linkage, or opening of the dihydropyran ring. By calculating the activation barriers for different potential degradation reactions, researchers can predict the molecule's stability under various conditions and identify its most labile bonds.
V. Chemical Reactivity and Transformation Studies of 3,4 Dihydro 1h 2 Benzopyran 6 Ylmethanol
Reactions Involving the Hydroxymethyl Functional Group
The primary benzylic alcohol (-CH₂OH) group at the C-6 position is a versatile handle for a variety of chemical conversions, including oxidation, reduction, and derivatization through ester and ether formation.
The benzylic nature of the hydroxymethyl group makes it susceptible to oxidation under controlled conditions. The reaction can be selectively stopped at the aldehyde stage or driven further to the carboxylic acid, depending on the choice of oxidizing agent. libretexts.orgmasterorganicchemistry.com
Mild oxidizing agents are typically employed for the selective synthesis of 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde. Reagents such as manganese dioxide (MnO₂) are effective for oxidizing benzylic alcohols without affecting the electron-rich aromatic ring or the ether linkage. Other methods include using pyridinium (B92312) chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidations.
For the conversion to the corresponding carboxylic acid, 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid, stronger oxidizing agents are required. masterorganicchemistry.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by an acidic workup, or chromic acid (H₂CrO₄), often generated in situ from sodium dichromate and sulfuric acid (Jones oxidation). An alternative, environmentally conscious approach involves electrocatalytic methods, which can generate highly oxidizing species like the sulfate (B86663) radical anion (SO₄•⁻) to facilitate the oxidation. nih.govacs.org
While the hydroxymethyl group is already in a reduced state, it can undergo further reduction via hydrogenolysis to yield the corresponding methyl derivative, 6-methyl-3,4-dihydro-1H-2-benzopyran. This transformation involves the cleavage of the C-O bond and its replacement with a C-H bond.
This reaction is typically achieved through catalytic hydrogenation. thieme-connect.de The most common catalyst is palladium on carbon (Pd/C), used with a hydrogen source. acs.orgacs.orgresearchgate.net The hydrogen source can be molecular hydrogen (H₂) gas or a transfer hydrogenation reagent like formic acid or 2-propanol. acs.orgcdnsciencepub.com The reaction proceeds by activation of the benzylic C-O bond by the catalyst, followed by reductive cleavage. The efficiency of the hydrogenolysis can be influenced by factors such as the solvent, temperature, and pressure.
The hydroxyl group readily participates in esterification and etherification reactions to produce a wide array of derivatives.
Esterification: Esters are commonly synthesized through the reaction of 3,4-dihydro-1H-2-benzopyran-6-ylmethanol with carboxylic acids or their derivatives. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid), is a classic method. researchgate.netsciencemadness.orgbcrec.id However, due to the sensitivity of benzylic alcohols to acid-catalyzed polymerization, milder conditions are often preferred. sciencemadness.org Alternative methods include reacting the alcohol with more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. Heterogeneous catalysts, such as solid niobium(V) chloride, have also been employed for efficient, solvent-free esterification. nih.gov
Etherification: The synthesis of ethers from the title compound is most commonly achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.orgbyjus.com This two-step process first involves the deprotonation of the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. In the second step, this nucleophilic alkoxide is reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to displace the halide and form the desired ether. wikipedia.orgbyjus.com The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. libretexts.org
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Moiety
The benzene ring of the benzopyran system can undergo substitution reactions, with its reactivity being governed by the electronic properties of the existing substituents.
Electrophilic Aromatic Substitution (SₑAr): The benzene ring in this compound is considered "activated" towards electrophilic attack. This is due to the electron-donating effects of two substituents: the cyclic ether oxygen and the alkyl portion of the dihydropyran ring. organicchemistrytutor.comyoutube.com Both of these are classified as ortho, para-directing groups. libretexts.org
The ether oxygen at the C-8a position is a strong activating group that donates electron density to the ring via resonance, particularly at the ortho (C-5) and para (C-7) positions.
The alkyl framework fused to the ring is a weak activating group that donates electron density through an inductive effect.
The combined influence of these groups strongly directs incoming electrophiles to the C-5 and C-7 positions, which are ortho and para to the powerful ether oxygen activator, respectively. organicchemistrytutor.com Steric hindrance may favor substitution at the C-7 position over the more crowded C-5 position. Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (with RCOCl/AlCl₃ or RCl/AlCl₃) are expected to yield predominantly a mixture of 5- and 7-substituted products. libretexts.org
Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is generally not a feasible reaction pathway for this molecule under standard conditions. SₙAr reactions require the aromatic ring to be electron-deficient, a condition typically met by the presence of one or more strong electron-withdrawing groups (e.g., -NO₂, -CN) on the ring. The benzopyran ring system in this compound is electron-rich due to its activating substituents, making it a poor substrate for attack by nucleophiles.
Transformations of the Dihydropyran Ring
The dihydropyran ring, while generally stable, can undergo specific transformations, most notably ring-opening reactions under certain conditions.
The key point of reactivity in the dihydropyran ring is the benzylic ether linkage (C8a-O-C1). This bond can be cleaved under strong acidic conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com This converts the ether into a good leaving group (an alcohol). The cleavage can then proceed via either an Sₙ1 or Sₙ2 mechanism. libretexts.org
Given that one side of the ether is benzylic (C-8a), cleavage via an Sₙ1 mechanism is plausible due to the potential formation of a resonance-stabilized benzylic carbocation. libretexts.orgyoutube.com Nucleophilic attack by the halide ion (I⁻ or Br⁻) at the C-1 position would also be possible via an Sₙ2 pathway. The specific products would depend on the precise reaction conditions. For instance, acid-catalyzed cleavage of the analogous benzyl (B1604629) phenyl ether linkage in lignin (B12514952) models has been shown to proceed via a benzyl carbocation intermediate. nih.gov Reductive cleavage of the C-O bond using reagents like sodium cyanoborohydride is another potential, though less common, method for ring opening. rsc.org
Regioselective and Chemoselective Transformations
The presence of multiple reactive sites in this compound—namely the aromatic ring, the benzylic hydroxyl group, and the ether linkage—necessitates careful control to achieve selective chemical modifications.
Regioselectivity in the context of this molecule primarily pertains to the selective functionalization of the aromatic ring. The substitution pattern of the starting material will direct the position of further electrophilic aromatic substitution reactions. The existing substituents on the benzene ring will influence the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation. For example, in a related system, conditions for improving the regioselectivity of a Friedel-Crafts acylation on an isochroman (B46142) core were identified, demonstrating that reaction conditions can be tuned to favor a specific substitution pattern. researchgate.net
Chemoselectivity involves the selective reaction of one functional group in the presence of others. A key challenge in the chemistry of this compound is the differentiation between the benzylic alcohol and the ether oxygen of the dihydropyran ring.
A prime example of a chemoselective transformation would be the selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid without affecting the rest of the molecule. Standard oxidizing agents could potentially be employed for this purpose, with the choice of reagent and reaction conditions being critical to avoid over-oxidation or cleavage of the ether linkage.
Another important chemoselective reaction is the protection of the hydroxyl group. This is often a necessary step in a multi-step synthesis to prevent the alcohol from interfering with subsequent reactions. A variety of protecting groups can be introduced selectively onto the primary alcohol.
The following table summarizes potential chemoselective transformations for this compound based on general organic chemistry principles, as specific literature examples for this exact compound are limited.
| Transformation | Reagent/Conditions | Product | Selectivity |
| Selective Oxidation | PCC, CH₂Cl₂ | 3,4-Dihydro-1H-2-benzopyran-6-carbaldehyde | Chemoselective for primary alcohol |
| Selective Protection (Silylation) | TBDMSCl, Imidazole, DMF | 6-((tert-Butyldimethylsilyloxy)methyl)-3,4-dihydro-1H-2-benzopyran | Chemoselective for primary alcohol |
| Selective Protection (Benzylation) | BnBr, NaH, THF | 6-((Benzyloxy)methyl)-3,4-dihydro-1H-2-benzopyran | Chemoselective for primary alcohol |
Vi. Role of 3,4 Dihydro 1h 2 Benzopyran 6 Ylmethanol As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The structural core of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol is instrumental as a starting point for the total synthesis of intricate organic molecules, most notably in the pharmaceutical sector. The synthesis of the cardiovascular drug Nebivolol serves as a prime example of its application.
Nebivolol, a third-generation beta-blocker used to treat high blood pressure, possesses a complex structure featuring four chiral centers and is composed of two distinct 3,4-dihydro-2H-1-benzopyran (chroman) units linked by a diamine chain. epo.orgquickcompany.in The synthesis of this drug relies on the preparation of key benzopyran intermediates. epo.org Various synthetic routes have been developed that start with derivatives of the benzopyran ring system. epo.orggoogle.com
For instance, a common strategy involves the synthesis of two key fragments, often referred to as parts A and B, which represent the left and right halves of the final molecule. epo.org These fragments are functionalized benzopyran derivatives, such as (±)-[2R[1S, 5S(S)]]-α,α'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. quickcompany.ingoogle.com These intermediates are meticulously constructed and then coupled to form the final, complex structure of Nebivolol. epo.org The synthesis highlights how the fundamental benzopyran scaffold, as found in this compound, is an essential precursor for building architecturally complex and pharmacologically important molecules.
| Intermediate Name | Role in Synthesis | Reference |
|---|---|---|
| Racemic Chroman Aldehyde | Starting material for creating nitrile alcohol intermediates. | google.com |
| (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol | A key fragment used in the coupling reaction to build the core structure. | quickcompany.in |
| (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | An epoxide intermediate that is opened to form one of the side chains. | quickcompany.in |
| (±)-[2R[1S, 5S(S)]]-α,α'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] | The direct precursor to Nebivolol, formed by coupling key fragments. | quickcompany.ingoogle.com |
Building Block for Diverse Heterocyclic Scaffolds
The 3,4-dihydro-1H-2-benzopyran ring system is not only a precursor for specific complex targets but also a versatile building block for constructing libraries of diverse heterocyclic compounds. nih.govresearchgate.net The field of combinatorial chemistry often utilizes such core scaffolds to generate a large number of structurally related molecules for high-throughput screening in drug discovery. researchgate.net
Solid-phase organic synthesis (SPOS) has been effectively used to create extensive libraries of benzopyran derivatives. nih.govresearchgate.net Starting from a core benzopyran structure, various substituents can be introduced at different positions on the ring system. For example, methods have been developed for the solid-phase synthesis of 3-substituted and 4-substituted 2H-benzopyrans, allowing for the creation of hundreds of unique analogues from a common intermediate. nih.gov
Furthermore, the benzopyran nucleus can undergo ring-opening and recyclization reactions to yield entirely different heterocyclic systems. Research has shown that pyran-containing heterocycles can be transformed into other scaffolds, such as:
Pyridines
Pyrazolo[3,4-b]pyridines
Pyrido[1,2-a]benzimidazoles
Pyrido[2,3-d]pyrimidines nih.gov
This chemical adaptability demonstrates that the 3,4-dihydro-1H-2-benzopyran moiety is a foundational component for accessing a wide chemical space of diverse heterocyclic structures. nih.govmdpi.com
| Derived Scaffold Class | Synthetic Approach | Significance | Reference |
|---|---|---|---|
| Substituted Benzopyrans | Solid-phase synthesis with diversification at various ring positions. | Creation of large libraries for drug screening. | nih.govresearchgate.net |
| Fused Tricyclic Benzopyrans (e.g., Cannabinoids) | Solid-phase synthesis involving immobilization of a functionalized benzopyran precursor. | Access to complex, biologically active natural product analogues. | nih.gov |
| Pyridines | Ring-opening and recyclization of a pyranodione precursor with carbon nucleophiles. | Demonstrates transformation of the pyran ring into a different six-membered heterocycle. | nih.gov |
| Pyrazolo[3,4-b]pyridines | Recyclization reaction of a pyranodione precursor with aminopyrazole derivatives. | Shows the versatility of the scaffold in creating fused heterocyclic systems. | nih.gov |
Applications in Fragment-Based Drug Discovery (as a Scaffold)
Fragment-Based Drug Discovery (FBDD) is a modern approach to identifying lead compounds for drug development. It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it serves as a starting point for optimization into a more potent, drug-like molecule through chemical elaboration.
The 3,4-dihydro-1H-2-benzopyran structure is an ideal scaffold for FBDD. As a "privileged structure," it is known to interact with a variety of biological targets. nih.govresearchgate.net Benzopyran derivatives have been shown to possess affinity for important targets such as serotonin (B10506) receptors, dopamine (B1211576) receptors, and leukotriene receptors. nih.govnih.gov This inherent biological relevance makes fragments containing the benzopyran core valuable assets in screening libraries.
In a typical FBDD campaign, a fragment containing the 3,4-dihydro-1H-2-benzopyran scaffold might be identified as a "hit" due to its weak but efficient binding to a protein target. Medicinal chemists would then use this information to design more potent compounds. The 6-ylmethanol group on the title compound provides a perfect handle for "fragment growing," where chemists can synthetically extend the structure to reach into adjacent pockets of the protein's binding site, thereby increasing affinity and potency. The stability and favorable physicochemical properties of the benzopyran core provide a solid anchor for these modifications.
| Property | Description | Advantage in FBDD | Reference |
|---|---|---|---|
| Privileged Scaffold | The core structure is found in numerous compounds with known biological activity. | Increases the probability of finding a "hit" during fragment screening. | nih.govresearchgate.net |
| Known Biological Activity | Derivatives show affinity for GPCRs (e.g., 5-HT, D2 receptors) and act as leukotriene antagonists. | Provides validated starting points for targeting specific protein families. | nih.govnih.gov |
| Synthetic Tractability | The scaffold is readily synthesized and allows for functionalization at multiple positions. | Facilitates the rapid chemical elaboration of initial fragment hits into more potent leads. | nih.gov |
| Vector for Growth | Functional groups like the 6-ylmethanol provide a clear attachment point for chemical modification. | Allows for systematic "fragment growing" to optimize binding interactions with the target protein. | - |
Vii. Mechanistic Aspects of Biological Interactions Involving 3,4 Dihydro 1h 2 Benzopyran Scaffolds
Molecular Target Identification and Binding Affinity Studies
The initial step in elucidating the mechanism of action for a bioactive compound is the identification of its molecular target(s). For derivatives of the 3,4-dihydro-1H-2-benzopyran scaffold, a range of targets has been identified using methods like affinity chromatography, chemical proteomics, and computational docking studies. nih.govnih.gov These investigations reveal how modifications to the core structure influence binding affinity and selectivity.
Derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran have been extensively studied for their interaction with serotonin (B10506) receptors, particularly the 5-HT1A subtype. nih.govnih.gov Through systematic modifications of substituents, researchers have developed compounds with nanomolar affinity for these receptors. ebi.ac.uk For instance, spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] have shown high affinity for 5-HT1A receptors, with the dextrorotatory enantiomers often exhibiting greater affinity and selectivity over other serotonin (5-HT1B, 5-HT2, 5-HT3) and dopamine (B1211576) (D1, D2) receptor subtypes. nih.govebi.ac.uk
In the context of anti-tubercular drug discovery, molecular docking studies identified the enzyme polyketide synthase 13 (PKS13) as a high-affinity target for N-(8-hydrazinyl-3,4-dihydro-2H-1-benzopyran-6-yl)-N'-phenyl urea (B33335) derivatives. japtronline.com These computational predictions, which showed binding scores as strong as -11.4 kcal/mol, were subsequently validated by potent in vitro activity against Mycobacterium tuberculosis. japtronline.com
Furthermore, related heterocyclic structures like 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines have been identified as a novel class of ligands for sigma receptors, demonstrating nanomolar affinity for the σ1 subtype, which may be relevant for developing agents against neurodegenerative and cardiovascular diseases. nih.gov
Table 1: Molecular Targets and Binding Affinities of 3,4-Dihydro-1H-2-Benzopyran Derivatives and Related Scaffolds
| Scaffold/Derivative | Molecular Target | Binding Affinity/Activity | Reference |
|---|---|---|---|
| Spiro[piperidine-2,3'(2'H)-benzopyran] | 5-HT1A Receptor | Nanomolar range (e.g., (+)-11a) | ebi.ac.uk |
| 3-Amino-3,4-dihydro-2H-1-benzopyran | 5-HT1A Receptor | High affinity and selectivity | nih.gov |
| N-(8-hydrazinyl-3,4-dihydro-2H-1-benzopyran-6-yl)-N'-phenyl urea | PKS13 | High binding scores (up to -11.4 kcal/mol) | japtronline.com |
| Benzopyran-2-one analogues | DNA Gyrase-B | Effective binding in molecular models | nih.gov |
Elucidation of Enzyme Inhibition Mechanisms
Beyond simple binding, many benzopyran derivatives exert their biological effects by inhibiting specific enzymes. The elucidation of these inhibition mechanisms often involves kinetic studies and molecular docking to understand how the compound interacts with the enzyme's active or allosteric sites.
One key mechanism of antimicrobial action for some benzopyran-2-one (coumarin) derivatives is the inhibition of DNA gyrase-B, an essential bacterial enzyme involved in DNA replication. nih.gov Molecular modeling and docking studies have been used to predict and confirm the binding of these compounds to the enzyme, correlating well with their observed antibacterial activity. nih.gov
While not benzopyrans, studies on 3,4-dihydroquinazoline derivatives provide insight into the types of enzyme inhibition mechanisms that can be explored. These compounds were found to be potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. nih.gov Kinetic studies revealed a non-competitive/mixed-type inhibition pattern, which, combined with molecular docking simulations, suggested a dual binding mode where the inhibitors interact with both the catalytic anionic site (CAS) and the peripheral site (PS) of the enzyme. nih.gov This dual-site interaction is a sophisticated mechanism for achieving potent and selective enzyme inhibition. Similarly, some 3-alkylidene-2-indolone derivatives have been found to selectively inhibit dihydrofolate reductase (DHFR). mdpi.com
These examples highlight a common strategy in drug discovery: identifying a scaffold's ability to interact with key enzymatic targets and then using kinetic and computational analysis to understand the precise molecular interactions driving the inhibition.
Receptor Modulation at the Molecular Level (e.g., Allosteric Modulation)
The 3,4-dihydro-1H-2-benzopyran scaffold has proven to be a versatile template for compounds that modulate receptor function. The primary mechanism observed is direct agonism, particularly at serotonin receptors.
A series of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives were prepared and found to act as potent 5-HT1A receptor ligands. nih.gov Further in-vitro testing confirmed that the most promising of these compounds, such as (+)-9g and (+)-11a, are full agonists at this receptor. nih.govnih.gov This means they not only bind to the receptor but also activate it to produce a biological response, mimicking the effect of the endogenous ligand, serotonin. The development of these compounds was guided by pharmacophore models and quantitative structure-activity relationship (QSAR) studies, which help to predict the activity of new analogues based on their structural features. nih.govebi.ac.uk
While direct agonism is the most clearly documented mechanism for this class, the potential for allosteric modulation exists. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, subtly changing the receptor's conformation. This can potentiate or diminish the effect of the endogenous ligand without directly competing with it. Although specific examples of allosteric modulation by 3,4-dihydro-1H-2-benzopyran-6-ylmethanol itself are not detailed in the provided literature, the structural complexity of the scaffold makes it a candidate for such interactions at various receptor types.
Ion Channel Interaction Mechanisms (e.g., Potassium Channel Openers)
Certain derivatives of the 3,4-dihydro-1H-2-benzopyran scaffold function as potent modulators of ion channels, particularly ATP-sensitive potassium (KATP) channels. These channels play a critical role in regulating cellular excitability in various tissues, including pancreatic beta-cells and vascular smooth muscle.
Research into 4-substituted R/S-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans, which are structurally related to the well-known KATP channel opener cromakalim, has shed light on their mechanism of action. nih.gov These compounds were evaluated for their ability to inhibit insulin (B600854) release from pancreatic islets and relax aortic rings. The studies revealed that these effects are mediated by the opening of KATP channels. nih.gov
Radioisotopic investigations confirmed that these novel benzopyran derivatives activate pancreatic KATP channels. nih.gov Opening these channels in pancreatic beta-cells leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. This reduction in intracellular calcium inhibits the secretion of insulin. Structure-activity relationship studies indicated that the potency of these compounds is highly dependent on the substituent at the 4-position of the benzopyran nucleus. Specifically, molecules with a strong electron-withdrawing group (like cyano or nitro) on the phenyl ring of an arylthiourea moiety at this position were the most potent inhibitors of insulin release. nih.gov
Table 2: Activity of 4-Substituted Benzopyran Derivatives as K(ATP) Channel Openers
| Compound | Substituent at Position 4 | Activity Profile | Reference |
|---|---|---|---|
| R/S-6-chloro-4-(4-cyanophenylaminothiocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran (16) | 4-cyanophenylaminothiocarbonylamino | Most potent benzopyran-type inhibitor of insulin release described. | nih.gov |
Investigation of Antioxidant and Antimicrobial Activity Mechanisms
Many natural and synthetic compounds containing the benzopyran ring system exhibit significant antioxidant and antimicrobial properties. The mechanisms underlying these activities are often linked to the specific functional groups attached to the core scaffold.
Antioxidant Mechanism: The antioxidant activity of phenolic compounds, including many benzopyran derivatives, is primarily attributed to their ability to scavenge free radicals. The mechanism generally involves hydrogen atom transfer (HAT) from a hydroxyl group on the aromatic ring to a radical, thereby neutralizing it. researchgate.net The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic system. nih.gov
The efficiency of this process is highly dependent on the number and position of hydroxyl groups. researchgate.net Studies on various phenolic acids have shown that the presence of two or more hydroxyl groups, particularly in an ortho or para position to each other, significantly enhances antioxidant activity. nih.gov This arrangement allows for greater stabilization of the resulting radical through delocalization and potential formation of intramolecular hydrogen bonds. nih.gov The antioxidant capacity of these compounds can be quantified using assays such as the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov
Antimicrobial Mechanism: The antimicrobial action of 3,4-dihydro-1H-2-benzopyran derivatives can be multifaceted. As mentioned previously, one well-defined mechanism is the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov This targeted approach disrupts critical cellular processes, leading to bacterial death.
Another identified mechanism involves the disruption of the bacterial cell's physical integrity and energy metabolism. nih.gov Studies on plant extracts containing active phytochemicals have shown that they can inhibit bacterial growth by compromising the activity of respiratory chain dehydrogenases. nih.gov Furthermore, these compounds can increase the permeability of the bacterial cell membrane, leading to the leakage of vital intracellular components like nucleic acids and electrolytes, ultimately causing cell lysis. nih.gov The broad-spectrum activity of some benzopyran derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, suggests that they may employ one or more of these mechanisms to exert their antimicrobial effects. mdpi.comresearchgate.net
Viii. Future Research Directions and Emerging Methodologies for 3,4 Dihydro 1h 2 Benzopyran 6 Ylmethanol Studies
Development of Innovative and Sustainable Synthetic Routes
Future synthetic efforts will likely prioritize the development of environmentally benign and efficient routes to 3,4-dihydro-1H-2-benzopyran-6-ylmethanol. Green chemistry principles, such as maximizing atom economy, using renewable feedstocks, and employing safer solvents like water, are becoming central to modern organic synthesis. researchgate.netnih.gov
Innovative approaches for the synthesis of the core isochroman (B46142) structure are continuously being developed. For instance, the oxa-Pictet-Spengler reaction, a key method for constructing isochromans, has been improved by using epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP), which expands the reaction's scope and accelerates its rate. nih.gov Other modern methods include electrochemical cross-dehydrogenative coupling reactions, which offer high atom economy and avoid external oxidants by using electricity to drive the transformation. acs.orgorganic-chemistry.org Research could focus on adapting these electrochemical methods to functionalize the benzylic position of the isochroman ring in this compound.
Furthermore, techniques utilizing alternative energy sources, such as microwave irradiation, have been successfully applied to the synthesis of related benzopyran derivatives, often in greener solvents like near-critical water. rsc.orgrsc.org The use of recyclable catalysts, such as Brønsted acid ionic liquids, in aqueous media also represents a promising avenue for sustainable production. researchgate.net The application of these innovative and green methodologies could lead to more practical, cost-effective, and environmentally friendly syntheses of this compound and its derivatives.
Advanced Chemoinformatics and Machine Learning for Structure-Property-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning (ML) are powerful computational tools that can accelerate the discovery and optimization of novel compounds by predicting their properties and biological activities. nih.govyoutube.com These approaches establish a mathematical correlation between chemical structures, represented by molecular descriptors, and a specific response, such as biological potency or a physicochemical property. nih.govresearchgate.net
For this compound, future research could involve generating a virtual library of derivatives and applying ML-based QSAR models to predict their potential applications. nih.gov By calculating various molecular descriptors (e.g., electronic, topological, physicochemical), algorithms like deep neural networks (DNN) or random forests can be trained on existing data from related benzopyran compounds to build predictive models. nih.govresearchgate.netnih.gov This in silico screening can efficiently identify derivatives with a high probability of exhibiting desired activities, thereby prioritizing synthetic efforts and reducing costs. nih.gov
Table 1: Hypothetical Chemoinformatics Data for a Virtual Library of this compound Derivatives
| Derivative ID | Modification | Molecular Weight ( g/mol ) | LogP | Predicted Activity (pIC50) | Predicted Target |
| Parent | -OH at C6-methylene | 180.22 | 1.5 | 5.2 | GSK3β |
| Deriv-001 | -F at C7 | 198.21 | 1.8 | 6.5 | GSK3β |
| Deriv-002 | -OCH3 at C7 | 210.25 | 1.6 | 6.1 | LpxC Inhibitor |
| Deriv-003 | -CN at C8 | 205.23 | 1.3 | 7.0 | Anticancer |
| Deriv-004 | -COOH at C6-methylene | 208.20 | 1.1 | 5.8 | Corrosion Inhibitor |
This table is for illustrative purposes only. The predicted activities and targets are hypothetical and based on known activities of related benzopyran scaffolds.
Exploration of Novel Chemical Reactivity and Catalysis
The inherent reactivity of the this compound scaffold offers fertile ground for exploring novel chemical transformations. The C(sp³)–H bond adjacent to the oxygen atom in the isochroman ring is a known site for activation, enabling a variety of functionalization reactions. acs.orgrsc.org Future work could focus on discovering new catalytic systems to exploit this reactivity.
Visible-light photoredox catalysis has emerged as a powerful tool for C-H bond activation. rsc.org Studies on isochromans have shown that organic dyes can sensitize the cross-coupling of the C1-position with various nucleophiles, proceeding through an oxocarbenium ion intermediate. rsc.orgrsc.org This strategy could be applied to this compound to introduce new substituents at the C1 position under mild, light-driven conditions.
Moreover, the development of asymmetric catalysis for isochroman synthesis and functionalization remains a significant goal. researchgate.net Emerging strategies, such as using DNA as a chiral scaffold for transition metal catalysts, could provide a unique and highly enantioselective environment for reactions, opening a new frontier in the synthesis of chiral derivatives of this compound. nih.gov Exploring the reactivity of the hydroxymethyl group, for instance through oxidation or esterification followed by cross-coupling, would further expand the accessible chemical diversity.
Integration with Systems Chemistry Approaches for Mechanistic Understanding
A deeper mechanistic understanding of the reactions involving this compound is crucial for optimizing existing synthetic routes and designing new ones. nih.gov The integration of systems chemistry, which studies complex chemical networks and their emergent properties, offers a powerful paradigm for this purpose. nih.gov
Real-time in-situ monitoring techniques, such as Raman spectroscopy and X-ray diffraction, can provide unprecedented insight into reaction kinetics, the formation of transient intermediates, and the influence of reaction conditions on pathways. nih.gov Applying these techniques to the synthesis of this compound could reveal critical mechanistic details, such as the role of autocatalysis or the formation of previously unknown intermediates. nih.gov
By viewing the synthesis and subsequent transformations of this compound not as isolated steps but as part of an interconnected chemical reaction network (CRN), researchers can begin to understand how initial conditions and catalysts influence the entire system. nih.gov This holistic approach, which draws inspiration from the complexity of biological systems, could lead to the development of highly controlled, one-pot reaction cascades for the efficient construction of complex molecules derived from the this compound core. nih.govnih.gov
Design and Synthesis of Photo- and Redox-Active 3,4-Dihydro-1H-2-Benzopyran Derivatives
The design of functional molecules with responsive properties is a major goal in materials science. Creating derivatives of this compound that are active under light (photo-active) or can readily undergo electron transfer (redox-active) could unlock novel applications.
The benzopyran core is a component of photochromic spiropyrans, where light induces a structural change that alters their color and other properties. acs.org By strategically introducing substituents onto the aromatic ring or modifying the pyran portion of this compound, it may be possible to imbue the molecule with photo- or redox-activity. For example, the introduction of electron-donating or electron-withdrawing groups can significantly influence the optical and electronic properties of a molecule. acs.org
Advanced redox techniques, including photocatalytic and asymmetric redox reactions, are expanding the toolkit of synthetic organic chemistry. numberanalytics.com Dual photoredox and copper catalysis systems have been used to achieve novel difunctionalization of electron-deficient alkenes, a strategy that could be adapted to build complex redox-active structures onto the benzopyran scaffold. acs.org Such functional derivatives could find use as molecular sensors, photocatalysts, or components in electronic devices.
Table 2: Proposed Design Strategies for Photo- and Redox-Active Derivatives
| Derivative Type | Proposed Structural Modification | Target Property | Potential Application |
| Photo-Active | Introduction of a spiro-center at C4 | Photochromism | Molecular Switches, Smart Materials |
| Redox-Active | Attachment of a ferrocene (B1249389) moiety to the C6-hydroxyl group | Reversible Oxidation-Reduction | Redox Sensor, Electrocatalyst |
| Photoredox Catalyst | Incorporation of an acridinium-like moiety on the aromatic ring | Visible-Light Absorption, SET | Organic Synthesis Catalyst |
| Fluorescent Probe | Annulation with another aromatic system (e.g., naphthalene) | Enhanced Fluorescence | Chemo-sensor for Metal Ions |
This table presents hypothetical design strategies and is intended to be illustrative of future research directions.
Q & A
Q. What are the recommended methodologies for synthesizing 3,4-Dihydro-1H-2-Benzopyran-6-ylmethanol with high purity?
To synthesize the compound, a multi-step approach involving cyclization and subsequent reduction is typically employed. For example, a benzopyran precursor can be synthesized via acid-catalyzed cyclization of substituted phenol derivatives, followed by selective reduction of the carbonyl group using NaBH4 or LiAlH4. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve ≥95% purity. Analytical validation using HPLC with UV detection (λ = 255 nm) ensures purity, as referenced in similar methodologies for benzopyran derivatives .
Q. How can researchers characterize the physical and chemical properties of this compound?
Key characterization techniques include:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm structural integrity (e.g., methoxy group protons at δ 3.2–3.8 ppm, aromatic protons at δ 6.5–7.5 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C10H12O2 with [M+H]<sup>+</sup> = 165.0914).
- Thermogravimetric analysis (TGA) : To assess thermal stability under nitrogen atmosphere.
- UV-Vis spectroscopy : λmax around 255 nm for tracking in solution-phase studies .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation.
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
Refer to Material Safety Data Sheets (MSDS) for compound-specific hazards .
Q. Which analytical techniques are most effective for detecting trace impurities in synthesized batches?
- Liquid chromatography-mass spectrometry (LC-MS) : Detects impurities at ppm levels using reverse-phase C18 columns (mobile phase: methanol/water with 0.1% formic acid).
- Gas chromatography (GC) : For volatile byproducts; pair with flame ionization detection (FID).
- Solid-phase extraction (SPE) : Use Oasis HLB cartridges to pre-concentrate samples before analysis, as validated in similar studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Contradictions may arise from dynamic processes (e.g., rotamers) or solvent effects. Strategies include:
- Variable-temperature NMR : Identify coalescence temperatures for exchanging protons.
- Deuterated solvent screening : Test in DMSO-d6, CDCl3, or D2O to observe solvent-induced shifts.
- DFT calculations : Compare experimental <sup>13</sup>C NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate samples at 40°C, 60°C, and 80°C in buffers (pH 2–10) for 1–4 weeks.
- Analytical endpoints : Monitor degradation via HPLC peak area reduction and LC-MS identification of breakdown products (e.g., oxidation products at m/z 181).
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic (HOMO-rich) or electrophilic (LUMO-rich) attacks.
- Transition state modeling : Use Gaussian or ORCA software to simulate reaction pathways (e.g., benzopyran ring opening).
- Solvent effects : Include PCM models to account for solvation energy in aqueous or organic media .
Q. What strategies mitigate batch-to-batch variability during scaled-up synthesis?
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
- Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, temperature).
- Crystallization control : Seed batches with pure crystals to ensure consistent polymorphism .
Q. How can researchers validate conflicting bioactivity data reported in different assay systems?
- Dose-response recalibration : Test the compound across multiple cell lines (e.g., HEK293, HepG2) with standardized IC50 protocols.
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies.
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorometric) with cell-based reporter assays .
Q. What advanced techniques combine structural elucidation with functional studies (e.g., binding interactions)?
- NMR titration experiments : Monitor chemical shift perturbations upon ligand binding (e.g., with proteins or DNA).
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) in real-time.
- X-ray crystallography : Co-crystallize the compound with target macromolecules to resolve binding modes at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
